An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxybenzo[d]thiazole-2-carbonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxybenzo[d]thiazole-2-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Hydroxybenzo[d]thiazole-2-carbonitrile, a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. Benzothiazole scaffolds are integral to a multitude of pharmacologically active agents, valued for their wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines a proposed synthetic pathway, detailed experimental protocols, and a complete framework for the structural and purity verification of the title compound using modern analytical techniques. Designed for researchers, medicinal chemists, and drug development professionals, this guide integrates established chemical principles with practical, field-proven insights to facilitate the reliable laboratory-scale production and validation of this valuable molecule.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, represents a "privileged scaffold" in medicinal chemistry.[2] Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) facilitate diverse, high-affinity interactions with a wide range of biological targets.[1] This versatility has led to the development of numerous clinically approved drugs and investigational compounds for treating a spectrum of diseases, from neurodegenerative disorders like ALS (Riluzole) to various cancers.[1][2]
The introduction of specific substituents onto the benzothiazole core allows for the fine-tuning of a molecule's physicochemical properties and pharmacological profile. A hydroxyl (-OH) group, such as that at the 7-position of the title compound, can act as a crucial hydrogen bond donor or acceptor, significantly influencing protein-ligand binding. The 2-carbonitrile (-CN) group is a versatile functional handle; it can participate in key binding interactions or serve as a precursor for conversion into other functional groups like amides or tetrazoles.
Consequently, 7-Hydroxybenzo[d]thiazole-2-carbonitrile is a molecule of high strategic value. It can be investigated as a pharmacologically active agent in its own right or utilized as a key building block for the synthesis of more complex derivatives in drug discovery programs. This guide provides a robust, albeit proposed, framework for its synthesis and definitive characterization.
Proposed Synthesis of 7-Hydroxybenzo[d]thiazole-2-carbonitrile
While a direct, one-step synthesis from commercially available precursors is not prominently described in the literature, a plausible and robust multi-step pathway can be designed based on well-established organosulfur and heterocyclic chemistry principles. The cornerstone of benzothiazole synthesis is the cyclization of a 2-aminothiophenol derivative.[4][5][6] Therefore, our proposed pathway is centered on the synthesis of the key intermediate, 2-amino-6-mercaptophenol .
The overall synthetic strategy is depicted below:
Figure 1: Proposed multi-step synthetic pathway for 7-Hydroxybenzo[d]thiazole-2-carbonitrile.
Part A: Synthesis of the Key Intermediate (2-Amino-6-mercaptophenol)
This phase focuses on the regioselective introduction of a thiol group and the reduction of a nitro group to form the required precursor.
Causality Behind Experimental Choices:
-
Starting Material: 2-Bromo-5-nitrophenol is chosen as it possesses the correct substitution pattern for the eventual product and the bromine atom can be readily displaced by a sulfur nucleophile.
-
Protection: The phenolic hydroxyl group is protected as a methyl ether to prevent it from interfering with the subsequent nucleophilic substitution and reduction steps.
-
Thiolation: Sodium hydrosulfide (NaSH) is a common and effective reagent for introducing a thiol group via nucleophilic aromatic substitution of an activated aryl halide.
-
Reduction & Deprotection: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups in the presence of other sensitive functional groups. A strong acid like HBr is subsequently used for the cleavage of the methyl ether to reveal the free hydroxyl group.
Experimental Protocol (Proposed):
-
Step A1: Protection of 2-Bromo-5-nitrophenol:
-
To a solution of 2-Bromo-5-nitrophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension vigorously and add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product, 1-Bromo-4-methoxy-2-nitrobenzene, can be purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
-
-
Step A2: Thiolation to form 4-Methoxy-2-nitrobenzenethiol:
-
Prepare a solution of sodium hydrosulfide (NaSH, 2.0 eq) in N,N-Dimethylformamide (DMF).
-
Add the protected bromonitrophenol from Step A1 (1.0 eq) to the NaSH solution.
-
Heat the reaction mixture to 80-100 °C for 8-12 hours. Monitor the reaction progress by TLC.
-
After cooling, pour the reaction mixture into ice-water and acidify carefully with dilute HCl to precipitate the thiol product.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Step A3: Reduction and Demethylation to form 2-Amino-6-mercaptophenol:
-
Suspend the nitro-thiol from Step A2 (1.0 eq) in concentrated HCl.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂, 4-5 eq) in concentrated HCl portion-wise, controlling the exotherm with an ice bath.
-
After the addition, stir the mixture at room temperature for 2-4 hours, then heat to 50-60 °C for 1 hour to ensure complete reduction.
-
For demethylation, add an equal volume of 48% hydrobromic acid (HBr) and heat the mixture to reflux for 6-8 hours.
-
Cool the reaction, and neutralize carefully with a saturated solution of sodium bicarbonate. The product will precipitate.
-
Filter the solid, wash thoroughly with water, and dry under vacuum. This crude intermediate should be used promptly due to its susceptibility to oxidation.
-
Part B: Cyclization and Cyanation to Yield the Final Product
This final step involves the formation of the thiazole ring and the simultaneous introduction of the nitrile group at the C2 position.
Causality Behind Experimental Choices:
-
Cyclization Reagent: Cyanogen bromide (BrCN) is a classic and effective reagent that serves a dual purpose. It reacts with both the amino and thiol groups of the 2-aminothiophenol intermediate, leading to a concerted cyclization and incorporation of the cyano functionality.[7] This is an efficient method to directly form 2-cyanobenzothiazoles.
Experimental Protocol (Proposed):
-
Step B1: Synthesis of 7-Hydroxybenzo[d]thiazole-2-carbonitrile:
-
Dissolve the crude 2-amino-6-mercaptophenol (1.0 eq) from Part A in a suitable solvent such as methanol or aqueous ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add a solution of cyanogen bromide (BrCN, 1.1 eq) in the same solvent dropwise, maintaining the temperature below 10 °C. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
The product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product, wash with cold water, and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetonitrile).
-
Structural Characterization and Purity Assessment
Confirming the identity and purity of the synthesized 7-Hydroxybenzo[d]thiazole-2-carbonitrile is critical. A combination of spectroscopic and spectrometric methods provides a self-validating system for this purpose.
Figure 2: Standard workflow for the analytical characterization of the target compound.
Spectroscopic and Spectrometric Data (Predicted)
The following table summarizes the expected analytical data based on the structure of 7-Hydroxybenzo[d]thiazole-2-carbonitrile and literature values for analogous compounds.[1][8][9]
| Technique | Functional Group / Atom | Expected Observation | Rationale / Comments |
| ¹H NMR | Phenolic -OH | δ 9.5 - 11.0 ppm (broad singlet) | Exchangeable proton, chemical shift is solvent-dependent. |
| (DMSO-d₆) | Aromatic H-4 | δ ~7.8 ppm (d) | Doublet, ortho-coupling to H-5. |
| Aromatic H-5 | δ ~7.2 ppm (t) | Triplet (or dd), coupling to H-4 and H-6. | |
| Aromatic H-6 | δ ~7.4 ppm (d) | Doublet, ortho-coupling to H-5. | |
| ¹³C NMR | Nitrile (-C≡N) | δ ~114 ppm | Characteristic chemical shift for a nitrile carbon. |
| (DMSO-d₆) | Benzothiazole C2 | δ ~135-140 ppm | Carbon atom bearing the nitrile group. |
| Aromatic C-H | δ 110 - 130 ppm | Multiple peaks corresponding to the protonated aromatic carbons. | |
| Aromatic C-OH (C7) | δ ~155-160 ppm | Carbon attached to the hydroxyl group, shifted downfield. | |
| Aromatic C-S, C-N | δ 120 - 155 ppm | Quaternary carbons of the benzothiazole ring system. | |
| FT-IR | Phenolic O-H stretch | 3200 - 3400 cm⁻¹ (broad) | Broad absorption due to hydrogen bonding. |
| (KBr Pellet) | Nitrile C≡N stretch | 2220 - 2240 cm⁻¹ (sharp, strong) | Highly characteristic and diagnostic peak for the nitrile group.[1] |
| Aromatic C=C stretch | 1450 - 1600 cm⁻¹ (multiple bands) | Vibrations of the fused aromatic ring system. | |
| C-O stretch | 1200 - 1300 cm⁻¹ | Stretching vibration of the phenol C-O bond. | |
| Mass Spec. | Molecular Ion [M-H]⁻ | m/z 175.00 | In negative ion mode ESI-MS, deprotonation of the acidic phenol is expected.[10] |
| (ESI⁻) | Molecular Ion [M+H]⁺ | m/z 177.02 | In positive ion mode ESI-MS, protonation of the thiazole nitrogen is likely. |
| (HRMS) | Exact Mass | C₈H₄N₂OS: 176.0044 | High-resolution mass spectrometry provides confirmation of the elemental composition. |
Detailed Methodologies for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Analyze the chemical shifts, integration values, and coupling patterns to confirm the proton and carbon framework of the molecule.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the product with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the O-H, C≡N, and aromatic C=C functional groups as detailed in the table above.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in an appropriate solvent (e.g., acetonitrile or methanol).
-
Analyze the sample using an LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Determine the exact mass of the molecular ion and compare it to the theoretical mass to confirm the elemental formula.[2]
-
Potential Applications and Future Directions
Given the extensive biological activities associated with the benzothiazole scaffold, 7-Hydroxybenzo[d]thiazole-2-carbonitrile holds considerable promise for drug discovery. It should be evaluated in a variety of biological assays, including:
-
Anticancer screens: Many benzothiazole derivatives exhibit potent anticancer activity.
-
Antimicrobial assays: The scaffold is known to be effective against a range of bacterial and fungal pathogens.
-
Enzyme inhibition assays: The specific substitution pattern may lend itself to inhibiting kinases, phosphatases, or other key enzymes involved in disease pathways.
Furthermore, the molecule's functional groups make it an ideal starting point for library synthesis. The hydroxyl group can be alkylated or esterified, while the nitrile can be hydrolyzed to an amide or converted to a tetrazole, rapidly generating a library of analogs for structure-activity relationship (SAR) studies.
References
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Shaik, M. R., & El-Emam, A. A. (2022). Synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Future Medicinal Chemistry, 14(20), 1545-1566. [Link]
-
Borcea, A. M., et al. (2014). A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge. Journal of Chromatography A, 1355, 159-167. [Link]
-
Wikipedia contributors. (2023). 2-Aminothiophenol. Wikipedia. [Link]
- Hala Shkyair Lihumis, et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
-
Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764–767. [Link]
- Kaur, H., et al. (2019). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Tetrahedron Letters, 60(38), 151049.
-
Štefanič, S., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(13), 7594–7603. [Link]
- Kumar, A., & Kumar, S. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23.
-
Sreenivasa, M. P., & Sadashiva, M. P. (2024). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426. [Link]
-
LibreTexts Chemistry. (2020). Table of Characteristic IR Absorptions. [Link]
- Singh, H., et al. (1993). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 55(5), 196-198.
-
Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. 95, 177-191. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
- Darla, M. M., et al. (2013). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. Medicinal Chemistry Research, 22, 5237–5246.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
- Farghaly, T. A., et al. (2022). Synthesis, physicochemical properties and molecular docking of new benzothiazole derivatives as antimicrobial agents targeting DHPS enzyme. PLoS ONE, 17(12), e0278783.
-
MassBank of North America. (n.d.). Spectrum CCMSLIB00005724333 for 2-hydroxybenzothiazole. [Link]
-
mzCloud. (2015). 2 Hydroxybenzothiazole. [Link]
-
ResearchGate. (n.d.). Figure S3: 1H NMR spectra for 7-hydroxy-4-(2-fluorophenyl)coumarin (5) in DMSO-d6. [Link]
Sources
- 1. Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-氨基苯硫酚 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]
- 9. Efficient Multicomponent Synthesis of Novel Rhodanine Based Amide Derivatives | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
